
DUBs-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HY50737A is an USP7/USP8 inhibitor.
生物活性
DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.
Overview of DUBs and Their Importance
Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .
This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
1. Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:
- Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.
- Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .
2. Neurodevelopmental Disorders
Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:
- Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .
- Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .
Data Table: Summary of Biological Activity
Study | Cell Type | Effect of this compound | Mechanism |
---|---|---|---|
Cancer Cell Lines | Various (e.g., MCF7) | Reduced proliferation | Increased ubiquitination leading to degradation |
Neurodevelopmental Models | Neuronal cell lines | Enhanced protein stability | Inhibition of DUB activity |
Apoptosis Studies | Cancer cell lines | Induction of apoptosis | Stabilization of pro-apoptotic factors |
科学的研究の応用
Applications in Cancer Research
1. Mechanism of Action
DUBs-IN-2 primarily targets Ubiquitin-Specific Protease 8 (USP8), which plays a role in modulating cellular signaling pathways involved in cancer cell survival and proliferation. By inhibiting USP8, this compound disrupts the balance of ubiquitination, leading to increased degradation of oncogenic proteins.
2. Case Studies
- Breast Cancer : In preclinical studies, this compound has demonstrated efficacy against estrogen receptor-positive breast cancer cell lines by reducing cell viability and promoting apoptosis .
- Lung Cancer : Research indicates that this compound effectively inhibits growth in lung cancer models, suggesting its potential as a therapeutic agent for this malignancy .
Applications in Neurodegenerative Diseases
1. Alzheimer's Disease
This compound has shown promise in modulating the levels of amyloid-beta (Aβ) and tau proteins, which are central to Alzheimer's disease pathology. By regulating the ubiquitination status of these proteins, this compound may help reduce their accumulation and toxicity within neuronal cells .
2. Therapeutic Potential
The inhibition of specific DUBs involved in neurodegeneration provides a novel approach to treatment strategies aimed at restoring protein balance and preventing neuronal death. Early-stage clinical trials are exploring the safety and efficacy of this compound in patients with Alzheimer's disease .
Table 1: Summary of DUBs Targeted by this compound
Target DUB | Disease Association | Mechanism of Action |
---|---|---|
USP8 | Breast Cancer | Inhibition leads to degradation of oncogenic proteins |
USP7 | Neurodegenerative Diseases | Modulates Aβ and tau levels |
UCHL1 | Various Cancers | Affects tumor growth and survival |
Table 2: Preclinical Efficacy of this compound
Cancer Type | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Breast Cancer | MCF7 | 0.5 | Significant reduction in cell viability |
Lung Cancer | A549 | 0.3 | Induction of apoptosis |
Prostate Cancer | LNCaP | 0.4 | Inhibition of cell proliferation |
化学反応の分析
General Mechanism of DUB Inhibition
DUB inhibitors typically function through covalent modification of the catalytic cysteine residue in cysteine protease DUBs. This involves:
-
Nucleophilic attack by the catalytic cysteine thiolate on an electrophilic warhead (e.g., α,β-unsaturated carbonyl, vinyl sulfone, or cyano group).
-
Formation of a thioether bond or other stable adduct, irreversibly inactivating the enzyme .
Example reaction for a cyanoacrylamide-based inhibitor:
DUB Cys S−+CH2=C CN CO NR2→DUB Cys S CH2C CN CO NR2
Key Structural Motifs in DUB Inhibitors
From high-throughput screening studies , effective DUB inhibitors often include:
Component | Role | Examples |
---|---|---|
Electrophilic warhead | Covalent binding to catalytic cysteine | Cyanoacrylamide, vinyl sulfone, epoxy |
Linker | Mimics ubiquitin’s C-terminal glycine residues | Peptidic (GG-like), rigid aromatic |
Cap group | Engages ubiquitin-binding pockets (S4/S1) | Aryl, heterocyclic moieties |
Activity-Based Profiling of DUB Inhibitors
Ubiquitin-Rhodamine (Ub-Rho) Assay :
-
Principle : Inhibitors are screened against DUBs using ubiquitin-rhodamine substrates. Cleavage releases fluorescent rhodamine, quantified to determine IC₅₀ values.
-
Typical workflow :
-
Incubate DUB with inhibitor (20–50 μM).
-
Add Ub-Rho substrate and monitor fluorescence (Ex/Em = 535/590 nm).
-
Calculate inhibition (%) and dose-response curves.
-
Selectivity Profiling :
Parallel screening against multiple DUBs (e.g., USP7, UCHL1, USP30) identifies selective inhibitors. For example:
DUB Target | Hit Rate | Top Inhibitor IC₅₀ | Selectivity Index |
---|---|---|---|
USP7 | 0.6% | 12 nM | >100 vs. UCHL1 |
USP30 | 4.1% | 85 nM | >50 vs. USP28 |
Synthetic Routes for DUB Inhibitors
While specific synthesis for "DUBs-IN-2" is unavailable, representative steps for similar compounds include :
-
Warhead introduction : Coupling cyanoacrylamide or vinyl sulfone groups to a peptide backbone.
-
Linker optimization : Solid-phase synthesis to vary rigidity/hydrogen-bonding capacity.
-
Cap group diversification : Suzuki-Miyaura cross-coupling for aromatic/hydrophobic moieties.
Example reaction for linker synthesis:
R NH2+O C N PEGn COOH→R NH CO PEGn COOH
Oxidative Regulation of DUB Activity
DUB inhibitors may indirectly affect cellular redox balance by increasing reactive oxygen species (ROS), leading to:
-
Cofilin oxidation : Alters actin dynamics and impairs cell migration .
-
Catalytic cysteine oxidation : Further inhibits DUB activity (positive feedback) .
Challenges in DUB Inhibitor Development
特性
IUPAC Name |
(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAJBRQGBRHIK-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。